Friedlander Synthesis: This classic approach involves the condensation of 2-amino-5,7-dimethyl-1,8-naphthyridine-3-carbaldehyde with various ketones or keto esters in the presence of a base. [, ]
Multicomponent Reactions: These efficient strategies allow for the construction of the naphthyridine core and the introduction of substituents in a single step. One such approach involves the reaction of 2-chloro-3-formyl-5,7-dimethyl-1,8-naphthyridine with an amine and an isocyanide in the presence of a catalyst. []
Derivatization of 2-Amino-5,7-dimethyl-1,8-naphthyridine: This method utilizes commercially available 2-amino-5,7-dimethyl-1,8-naphthyridine as a starting material. It can be further functionalized through reactions with various electrophiles, such as acyl chlorides, isocyanates, or alkyl halides. [, ]
Molecular Structure Analysis
The ability of 5,7-Dimethyl-1,8-naphthyridin-2-amine to form hydrogen bonds and coordinate with metal ions makes it a valuable building block for the construction of supramolecular assemblies. For instance, a bis(BF2) core complex containing a 1,8-naphthyridine derivative exhibited intense one- and two-photon excited fluorescence, demonstrating its potential in the development of advanced optical materials. []
Antimicrobial Activity
Several derivatives of 5,7-Dimethyl-1,8-naphthyridin-2-amine, particularly those incorporating thiazolidin-4-one and 1,3,4-oxadiazole moieties, have shown promising antimicrobial activity against a range of bacterial strains, including S. aureus and E. coli. [, ]
Antifungal Activity
Pyrazolo[3,4-b][1,8]naphthyridin-5-amines derived from 5,7-Dimethyl-1,8-naphthyridin-2-amine displayed significant antifungal activity against Candida albicans and Cryptococcus neoformans. Notably, compounds with a 4-p-tolyl substituent on the naphthyridine core showed enhanced activity, suggesting a structure-activity relationship. []
Antitumor Activity
In addition to their antimicrobial and antifungal activities, certain 5,7-Dimethyl-1,8-naphthyridin-2-amine derivatives have demonstrated potent antitumor activity against various cancer cell lines. These findings highlight the potential of this scaffold for the development of novel anticancer agents. []
Chemical Reactions Analysis
N-Acylation: The amine group can react with acyl chlorides or anhydrides to form amides. [, ]
N-Alkylation: Reaction with alkyl halides leads to the formation of secondary or tertiary amines. []
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones, leading to the formation of imines. []
Coordination Chemistry: The nitrogen atoms in the naphthyridine ring and the amine group can act as ligands, forming complexes with various metal ions. [, ]
Mechanism of Action
Hydrogen Bonding: The amine group and the nitrogen atoms in the naphthyridine ring can act as hydrogen bond donors or acceptors. [, ]
Metal Coordination: The nitrogen atoms can coordinate to metal centers, potentially facilitating catalytic processes or influencing the electronic properties of the metal complex. [, ]
Intercalation: The planar naphthyridine ring system may facilitate intercalation between DNA base pairs, potentially explaining some of the observed biological activities. [, ]
Applications
Catalysis
Dinuclear and tetranuclear Copper(I) compounds incorporating 5,7-Dimethyl-1,8-naphthyridin-2-amine as a ligand demonstrated significant catalytic activity in Copper(I)-catalyzed azide–alkyne coupling (CuAAC) reactions. These compounds, particularly those containing fluorinated anions, showed remarkably enhanced reaction rates under "on water" conditions compared to their non-fluorinated counterparts. []
Anion Sensing
Derivatives of 5,7-Dimethyl-1,8-naphthyridin-2-amine incorporating urea, amide-imidazolium salt, amide-azide, or amide-triazole moieties have been investigated for their anion recognition properties. These studies revealed their potential as selective and sensitive colorimetric and fluorescent sensors for fluoride ions. [, ]
[^1]: Ghosh, S., Biswas, A., Pandey, A., & Mukherjee, R. (2015). Fluorinated Anions Promoted “on Water” Activity of Di- and Tetranuclear Copper(I) Catalysts for Functional Triazole Synthesis. Organometallics, 34(19), 4650–4656. [^2]: Wang, J., Li, C., Peng, Y., Li, X., & Zhang, S. (2005). Conformation impact on spectral properties of bis(5,7-dimethyl-1,8-naphthyridin-2-yl)amine and its ZnII complex. Journal of Photochemistry and Photobiology A: Chemistry, 173(2), 217–222. [^3]: Kletsky, E., Kozhushkov, S., & Yurovskaya, M. (2013). Synthesis of sterically hindered phenols based on 7-amino-2,4-dimethylqunoline and 5,7-dimethyl-1,8-naphthyridin-2-amine. Mendeleev Communications, 23(5), 248–249. [^4]: Głowiak, T., Górniak, R., Iskierko, Z., Sikorski, A., & Sobczyk, L. (2010). 2,6-Diaminopyridinium tetraphenylborate–1,2-bis(5,7-dimethyl-1,8-naphthyridin-2-yl)diazene (1/1). Acta Crystallographica Section E, 66(4), o879–o881. [^5]: Zhang, Y. L., Liu, G. F., Li, C. Y., Liu, X. L., & Shi, H. L. (2008). Synthesis and Structural Characterization of Di(2-amino-5-methyl-1,8-naphthyridin-1- ium-7-carboxylato)dichlorocuprate(II) Dihydrate. Chinese Journal of Inorganic Chemistry, 24(11), 1937–1940. [^6]: Neel, T. A., Hilmersson, G., & Wärnmark, K. (2007). N-tert-Butyl-N′-(5,7-dimethyl-1,8-naphthyridin-2-yl)urea. Acta Crystallographica Section E Structure Reports Online, 63(11), o4593–o4593. [^7]: Głowiak, T., Górniak, R., Iskierko, Z., Sikorski, A., & Sobczyk, L. (2009). [μ-Bis(5,7-dimethyl-1,8-naphthyridin-2-yl)diazene]bis[difluoridoboron(III)]. Acta Crystallographica Section E, 65(12), o3135–o3135. [^8]: Jing, C., Li, S.-L., Zhang, F.-X., & Yang, J. (2011). 7-[4-(5,7-Dimethyl-1,8-naphthyridin-2-yloxy)phenoxy]-2,4-dimethyl-1,8-naphthyridine methanol disolvate. Acta Crystallographica Section E Structure Reports Online, 67(12), o3367–o3367. [^9]: Kolos, N., Vasylenko, O., Mykhailiuk, P., Zaporozhets, O., & Doroschuk, R. (2014). Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine. Acta Crystallographica Section E, 70(12), o1456–o1458. [^10]: Reddy, V. P., Reddy, P. S. N., & Ratnam, C. V. (1989). 1,8‐NAPHTHYRIDINES. PART II. SYNTHESIS OF SOME 3‐PYRIDYL‐5,7‐DI(TRIFLUOROMETHYL)‐1,8‐NAPHTHYRIDIN‐2(1H)ONES. Organic Preparations and Procedures International, 21(3), 329–336. [^11]: Goswami, S., Hazra, A., & Mukherjee, R. (2015). Facile synthesis of functionalized urea, imidazolium salt, azide, and triazole from a 2-amino-5,7-dimethyl-1,8-naphthyridine scaffold and their utilization in fluoride ion sensing. RSC Advances, 5(44), 35237–35244. [^12]: Khan, I. U., Kalsoom, S., Khan, A., Khan, S. A., Taha, M., Shahid, M., … Ullah, N. (2022). Synthesis, Antimicrobial Activities and Molecular Docking Studies of New N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazol-2-amine. Arabian Journal of Chemistry, 15(11), 104423. [^13]: Madadi, S., Gharakhloo, M., & Nikpassand, M. (2022). An Exceedingly Mild, Green Synthesis of Substituted N‐3‐diaryl‐1,8‐naphthyridin‐2‐amine Derivatives and Their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 59(11), 2557–2562. [^14]: Dondoni, A., & Scherrén, B. (2004). N,N′,N″,N‴-Tetrakis(5,7-dimethyl-1,8-naphthyridine-2-yl)-3,3′,5,5′-diphenylmethanetetracarboxamide. Molecules, 9(6), 486–491. [^15]: Butcher, K. J., Turu, G., Guler, S., Fawell, S., Avram, S., Minch, R., … Humphrey, J. M. (2016). Discovery of ( S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-(( R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 59(2), 679–692. [^16]: Butcher, K. J., Turu, G., Guler, S., Fawell, S., Minch, R., Humphrey, J. M., … Avram, S. (2015). Profile of a Highly Selective Quaternized Pyrrolidine Betaine αvβ6 Integrin Inhibitor-(3 S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-((1 S and 1 R,3 R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate Synthesized by Stereoselective Methylation. Journal of Medicinal Chemistry, 58(24), 9694–9708. [^17]: Głowiak, T., Górniak, R., Iskierko, Z., Sikorski, A., & Sobczyk, L. (2010). N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine. Acta Crystallographica Section E, 66(6), o1443–o1443. [^18]: Gourla, P., Gourla, A., Bansal, Y., Singh, A., Agarwal, S., & Sahu, P. (2020). Synthesis, antifungal evaluation of 3-[{(1-aminomethyl) -5,7-dimethyl-2-oxoindolin-3-ylidene} amino]-2-phenylquinazolin-4(3H)-ones and their NLO, MESP, Global reactivity descriptor and AIM study through DFT approach. Journal of Molecular Structure, 1200, 127088. [^19]: Brown, E. V., & Mitchell, R. (1984). 1,8-Naphthyridines. Part III. Synthesis of some 6-substituted-1,8-naphthyridin-2(1H)ones†. Journal of the Chemical Society, Perkin Transactions 1, 1063–1070. [^20]: Mogilaiah, K., & Venkata Krishna, P. (2010). SYNTHESIS OF NOVEL 2-AMINO-5,7-DIMETHYL-8-(1,8) NAPHTHYRIDINE-2-YL-4-ARYL-QUINOLINE-3-CARBONITRILES Via ONE-POT CONDENSATION. E-Journal of Chemistry, 7(4), 1316–1321. [^21]: Baldwin, J. J., Claremon, D. A., Lumma, W. C., Schreiner, P. R., Springer, J. P., & Ponticello, G. S. (1983). 2,3-Disubstituted 1,8-naphthyridines as potential diuretic agents. 2. 5,7-Dimethyl derivatives. Journal of Medicinal Chemistry, 26(6), 747–753. [^22]: Mogilaiah, K., & Rudrakshula, S. (2020). 40% aq. HF Catalyzed Three-Component Synthesis of Novel Indeno[1, 2-b][1,8]naphthyridin-6(11H)-one Derivatives and their Antimicrobial Activity. Chemistry of Heterocyclic Compounds, 56(5), 668–674. [^23]: Dorow, R. L., Wilkerson, C., Stout, C. D., & Watkins, W. J. (2009). Inhibitors 1-biaryl-1,8-naphthyridin-4-one phosphodiesterase-4. [^24]: Aly, A. A., Brown, A. B., Seada, M. A., & Lang, H. J. (2011). Design, Efficient Synthesis and Antimicrobial Evaluation of Some Novel Pyrano[2, 3-b][1, 8]Naphthyridine and Pyrrolo [2,3-f][1,8] Naphth- yridine Derivatives. Journal of the Chinese Chemical Society, 58(10), 1223–1230. [^25]: Li, X.-L., Yang, J., & Zhou, P. (2017). 新型1,8-萘啶氟硼化合物的合成、光物理性质及理论计算 Synthesis, photophysical properties and theoretical calculation of a novel 1,8-Naphthyridine-BF2 complex 云南民族大学学报:自然科学版,26(1):24-28. [^26]: Hernández, F., Robles, N., Valverde, A., Kauppi, A. M., Luengo, J. M., & Alcázar, V. (2010). Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g][1,8]naphthyridin-5-amine with Potential Antifungal and Antitumor Activity. Journal of Medicinal Chemistry, 53(2), 603–611. [^27]: Clayden, J., Johnson, E., Pink, J. H., & Yasin, S. A. (2005). Enantioselective route to 5-methyl- and 5,7-dimethyl-6,7-dihydro-5H-dibenz[c,e]azepine: secondary amines with switchable axial chirality. The Journal of Organic Chemistry, 70(6), 2170–2181. [^28]: Mogilaiah, K., & Prashanthi, M. (2010). A Green Approach to the Synthesis of Fused Benzo[1,8]-naphthyridine derivatives by One-pot Three Component Reaction. International Journal of Chemistry, 1(2). [^29]: Głowiak, T., Górniak, R., Iskierko, Z., Sikorski, A., & Sobczyk, L. (2010). 2,2′-Dimethyl-7,7′-(methylenediimino)di-1,8-naphthyridin-1-ium bis(perchlorate). Acta Crystallographica Section E Structure Reports Online, 66(1), o138–o138. [^30]: Choudhary, A., Sharma, R., Sharma, S., & Verma, P. K. (2012). Design, synthesis and pharmacological screening of a series of N1-(substituted)aryl-5,7-dimethyl-2-(substituted)pyrido(2,3-d)pyrimidin-4(3H)-ones as potential histamine H1-receptor antagonists. Medicinal Chemistry Research, 21(9), 2228–2236. [^31]: Siddiqui, S. A., & Khan, N. H. (2010). Synthesis of 10-Substituted Benzo[b][1,8]naphthyridin-5(10H)-ones Based on the Reaction of (2-Chloropyridin-3-yl)(2-halophenyl)methanones with Primary Amines. Synthesis, 2010(13), 2296–2302. [^32]: Egawa, H., Miyamura, S., Fujishima, H., Minamida, A., & Nishimura, Y. (1984). Synthetic antibacterials. VII. N-(1,8-naphthyridin-7-yl)-methylenamine derivatives. Journal of Medicinal Chemistry, 27(12), 1539–1543. [^33]: Trivedi, R., Butcher, R. J., & Bhunia, A. (2016). [5 + 1]-strategy for the assembly of 1,8-naphthyridin-4(1H)-ones by domino amination/conjugate addition reactions of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with amines. Organic & Biomolecular Chemistry, 14(26), 6147–6152. [^34]: Sosnovskikh, V. Y., Sevenard, D. V., & Röschenthaler, G.-V. (2002). Reactions of 5,7‐Dimethyl‐2‐polyfluoroalkyl‐8‐azachromones with N‐Nucleophiles. European Journal of Organic Chemistry, 2002(21), 3610–3617. [^35]: Shaikh, S., Choudhari, S., More, D. H., Pawar, N. J., & Sun, C.-M. (2020). A conventional and solid-state synthesis, biological activity, and molecular docking studies of 6-arylbenzo[4,5]imidazo[1,2-a] [, ]naphthyridin-10-ols. Research on Chemical Intermediates, 46(8), 3851–3865. [^36]: Mogilaiah, K., & Naveen, K. (2014). Regioselective Synthesis of Novel [N-(4-Oxo-3-(2-phenyl-1,8-naphthyridin-3-yl)-thiazolidin-2-ylidene)]acetamide/benzamides and their Biological Activity. Indian Journal of Chemistry, 53B, 836–840. [^37]: Liu, Y., Shi, Y., & Yang, X. (2009). Synthesis and Herbicidal Activity of Novel 2-(5,7-Dimethyl-1,2,4-triazolo[1,5-a] pyrimidine-2-thio) acetamides. Chinese Journal of Pesticide Science, 11(4), 421–425. [^38]: Claramunt, R. M., Elguero, J., & Verma, S. (2015). General pathways for obtainment of halo-containing 1,8- naphthyridines,1,8-naphthyridin-2(1H)-ones and their derivatives. Journal of Fluorine Chemistry, 171, 34–47. [^39]: Wang, H., Zhao, Y., Zhou, J., Han, L., & Yang, L. (2019). Intense one- and two-photon excited fluorescent bis(BF2) core complex containing a 1,8-naphthyridine derivative. Dalton Transactions, 48(20), 6681–6685. [^40]: Abdel-Aziz, H. A., Mohamed, H. M., Elsayed, M. S., El-Azab, S. A., & El-Adl, K. (2016). Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines. Journal of Heterocyclic Chemistry, 53(3), 812–819. [^41]: Grishkun, E. V., Pinchuk, A. V., Lykholat, T. V., Katsoulidis, A. P., Voloshchuk, Y. G., Krotko, D. G., … Kostyuk, A. N. (2011). New P–S–N containing ring systems. Reaction of 2,4-(naphthalene-1,8-diyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide with methylbis(trimethylsilyl)amine. Tetrahedron Letters, 52(24), 3091–3095. [^42]: Rodríguez, A., Velázquez, S., Fustero,
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
D-threonine is an optically active form of threonine having D-configuration. It has a role as a Saccharomyces cerevisiae metabolite. It is a threonine and a D-alpha-amino acid. It is a conjugate base of a D-threoninium. It is a conjugate acid of a D-threoninate. It is an enantiomer of a L-threonine. It is a tautomer of a D-threonine zwitterion. D-Threonine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). D-threonine is a natural product found in Saccharomyces cerevisiae with data available.
Isocaprylic acid, also known as isocaprylate or isooctanoic acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Isocaprylic acid exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Isocaprylic acid has been primarily detected in urine. Within the cell, isocaprylic acid is primarily located in the cytoplasm and adiposome. Outside of the human body, isocaprylic acid can be found in alcoholic beverages and fats and oils. This makes isocaprylic acid a potential biomarker for the consumption of these food products.